7-Bromo-1,2-benzoxazol-5-ol

Description

Significance of Benzoxazole (B165842) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

Benzoxazole, a bicyclic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, and its derivatives are recognized for their broad spectrum of biological activities. wisdomlib.orgjocpr.com These scaffolds are integral to the development of novel therapeutic agents due to their diverse pharmacological properties. najah.eduarabjchem.org The planar nature of the benzoxazole ring, along with the presence of nitrogen and oxygen atoms, allows for various noncovalent interactions with biological targets, such as enzymes and receptors. najah.edu This structural feature contributes to their ability to modulate cellular functions, making them valuable in drug discovery. najah.edu

The versatility of the benzoxazole core allows for the introduction of various substituents, leading to a wide range of biological effects. jocpr.com Consequently, benzoxazole derivatives have been extensively studied and have shown potential as antibacterial, antifungal, anti-inflammatory, anticancer, antiviral, and anticonvulsant agents. wisdomlib.orgarabjchem.orgnih.gov The structural similarity of the benzoxazole ring to naturally occurring molecules like adenine (B156593) and guanine (B1146940) nucleobases suggests a potential mechanism for their biological activity, possibly through the inhibition of nucleic acid synthesis. najah.edu The continued exploration of benzoxazole-containing compounds is a significant focus in the quest for new and more effective pharmaceuticals. nih.gov

Historical Context of Halogenated Benzoxazole Research and Development

The introduction of halogen atoms, such as bromine and chlorine, into the benzoxazole scaffold has been a key strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of these compounds. nih.gov Halogenation can significantly alter the electronic and lipophilic character of the molecule, influencing its ability to cross biological membranes and interact with target proteins. nih.gov

Research into halogenated benzoxazoles has led to the development of compounds with improved potency and selectivity. For instance, the introduction of a chloro or bromo group at the 5-position of the benzoxazole ring has been shown to increase potency for certain biological targets. acs.org This strategy has been employed in the development of various therapeutic candidates. The synthesis and evaluation of halogenated benzoxazole derivatives continue to be an active area of research, driven by the potential to discover new drugs with enhanced efficacy. acs.orglatrobe.edu.au

Rationale for In-depth Investigation of 7-Bromo-1,2-benzoxazol-5-ol

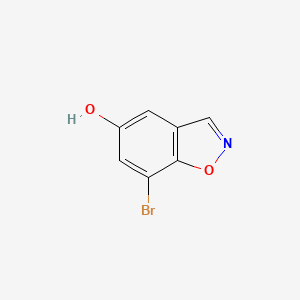

The specific compound, this compound, presents a unique combination of structural features that warrant detailed investigation. The presence of a bromine atom at the 7-position and a hydroxyl group at the 5-position on the benzoxazole core suggests the potential for distinct biological activities and chemical properties. The bromine atom can participate in halogen bonding, a type of noncovalent interaction that is increasingly recognized for its importance in drug-receptor binding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further influencing its interaction with biological macromolecules.

The precise positioning of these substituents on the benzoxazole ring creates a specific electronic and steric profile that could lead to novel pharmacological effects. A thorough examination of its synthesis, chemical characteristics, and potential applications is crucial for understanding its structure-activity relationships and exploring its utility as a scaffold in the design of new biologically active molecules. The investigation of this compound is therefore a logical progression in the broader field of halogenated benzoxazole research, with the potential to uncover new leads for therapeutic development.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,2-benzoxazol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-6-2-5(10)1-4-3-9-11-7(4)6/h1-3,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYDZGZTDGOPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NO2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 1,2 Benzoxazol 5 Ol and Its Analogs

Strategies for Benzoxazole (B165842) Ring Formation with 7-Bromine Substitution

The formation of the benzoxazole ring with a pre-existing bromine substituent at the 7-position can be approached in several ways. These methods typically involve the cyclization of a precursor that already contains the bromine atom at the desired location on the benzene (B151609) ring.

One of the most fundamental and widely used methods for synthesizing benzoxazoles is the cyclocondensation of 2-aminophenols with a carbon-containing electrophile, such as carboxylic acids, aldehydes, or their derivatives. nih.govrsc.org To synthesize a 7-bromo substituted benzoxazole, this approach would necessitate starting with a 2-aminophenol that is appropriately substituted with bromine.

The reaction involves the condensation of the amino group of the 2-aminophenol with the electrophile, followed by an intramolecular cyclization and dehydration to form the oxazole (B20620) ring. A variety of catalysts can be employed to facilitate this reaction, including Brønsted or Lewis acids. acs.org For instance, the use of a Brønsted acidic ionic liquid gel has been reported as an efficient and reusable heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions. acs.org The reaction of a substituted 2-aminophenol with an aldehyde proceeds to high yields at elevated temperatures.

Table 1: Catalysts and Conditions for Benzoxazole Synthesis via Cyclocondensation

| Catalyst | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Imidazolium chloride | 2-Aminophenol, N,N-dimethylbenzamide | 140 °C, 6 h | 52-86% | nih.gov |

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Benzaldehyde | 130 °C, 5 h, Solvent-free | 98% | acs.org |

| Ammonium Chloride | 2-Aminophenol, p-chlorobenzoic acid | 80 °C, 6-8 h, Ethanol | 88% | jetir.org |

This table is interactive and can be sorted by clicking on the column headers.

For the specific synthesis of 7-Bromo-1,2-benzoxazol-5-ol, a plausible precursor would be 2-amino-3-bromo-5-hydroxyphenol. The condensation of this precursor with a suitable one-carbon source, such as formic acid or its equivalent, would lead to the desired product. The reaction conditions would need to be optimized to accommodate the electronic effects of the bromo and hydroxyl substituents.

Modern organic synthesis frequently employs metal catalysts to achieve efficient and selective bond formations. The synthesis of benzoxazoles can be accomplished through metal-catalyzed intramolecular cyclization of suitably functionalized precursors. organic-chemistry.orgcore.ac.uk Copper and palladium are the most common metals used for this purpose.

A general method involves the copper-catalyzed cyclization of ortho-haloanilides. organic-chemistry.org In this strategy, an amide is first formed from an ortho-haloaniline and a carboxylic acid. Subsequent intramolecular C-O bond formation is then promoted by a copper catalyst, often in the presence of a ligand. For the synthesis of a 7-bromo substituted benzoxazole, one could envision a route starting from a di-halogenated aniline derivative.

Copper(II) oxide nanoparticles have also been reported as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives, leading to various benz-fused heterocycles, including benzoxazoles. jocpr.com This ligand-free approach offers advantages in terms of catalyst recovery and reuse.

Table 2: Metal-Catalyzed Benzoxazole Synthesis

| Catalyst System | Precursor | Conditions | Yield | Reference |

|---|---|---|---|---|

| CuI / 1,10-phenanthroline | o-haloanilides | Cs2CO3, Microwave | Good to Excellent | organic-chemistry.orgcore.ac.uk |

| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | DMSO, Air | High | jocpr.com |

This table is interactive and can be sorted by clicking on the column headers.

Oxidative cyclization provides another powerful route to the benzoxazole core. These methods typically involve the formation of a precursor, such as a phenolic Schiff base, which then undergoes an oxidation-induced cyclization. The Schiff base is formed by the condensation of a 2-aminophenol with an aldehyde.

Various oxidizing agents can be used to effect the cyclization. A study demonstrated the use of preheated fly ash as a solid catalyst that likely assists in the activation of the aldehyde, subsequent imine formation, cyclization, and final aerial oxidation to the benzoxazole. nih.gov Palladium-mediated oxidative cyclization has also been described as a method for synthesizing substituted benzoxazoles. jocpr.com

An alternative to constructing the benzoxazole ring with a pre-existing bromine atom is to introduce the bromine onto the pre-formed benzoxazole core. This requires a highly regioselective bromination reaction that targets the 7-position. The directing effects of existing substituents on the benzene ring play a crucial role in determining the position of electrophilic substitution.

For a 5-hydroxy-1,2-benzoxazole, the hydroxyl group is a strongly activating, ortho-, para-directing group. This would typically direct electrophilic bromination to the 4- and 6-positions. Therefore, achieving selective bromination at the 7-position in the presence of a 5-hydroxyl group presents a significant challenge. It may require a blocking/deblocking strategy for the more reactive positions or the use of specialized brominating agents and catalysts that can override the inherent directing effects of the hydroxyl group. While specific methods for the C7-bromination of 5-hydroxy-1,2-benzoxazole are not widely reported, studies on related heterocyclic systems, such as 2,1,3-benzothiadiazole, have shown that regioselective C-H functionalization is possible, suggesting that with the right catalyst and directing group strategy, C7 functionalization could be achievable. nih.gov

Functionalization Approaches at the 5-Hydroxyl Position of this compound

The hydroxyl group at the 5-position of the this compound core is a versatile handle for further chemical modification. Standard phenolic reactions can be employed to introduce a variety of functional groups, which can be used to modulate the chemical and biological properties of the molecule.

Common functionalization strategies include:

O-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base (e.g., K2CO3, NaH) to form ethers.

O-Acylation: Esterification with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to produce esters.

Formation of Sulfonates: Reaction with sulfonyl chlorides to yield sulfonate esters, which are good leaving groups for subsequent nucleophilic substitution reactions.

The choice of reaction conditions must take into account the potential reactivity of other parts of the molecule, particularly the benzoxazole ring, which can be sensitive to strong acids or bases.

Table 3: Representative Functionalization Reactions of Phenolic Hydroxyl Groups

| Reaction Type | Reagents | Product |

|---|---|---|

| Etherification (Williamson) | Alkyl halide, Base (e.g., K2CO3) | Alkoxy derivative |

| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Acyl ester derivative |

This table is interactive and can be sorted by clicking on the column headers.

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve safety and efficiency. jetir.orgrsc.org Several green approaches are applicable to the synthesis of benzoxazole derivatives.

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions. rsc.orgnih.gov An efficient one-step synthesis of benzoxazole-2-thiols has been described in water. rsc.org

Catalysis: Employing reusable heterogeneous catalysts to minimize waste and simplify product purification. acs.orgbiolmolchem.com Examples include the use of magnetic nanoparticles which can be easily recovered using an external magnet, and solid-supported catalysts. nih.govbiolmolchem.com

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption. nih.govmdpi.com Microwave-assisted synthesis has been shown to produce benzoxazole derivatives in high yields with significantly shorter reaction times compared to conventional heating. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are a good example of this principle. amazonaws.com

Table 4: Green Chemistry Approaches in Benzoxazole Synthesis

| Green Principle | Methodology | Advantages | Reference |

|---|---|---|---|

| Alternative Solvents | Reaction in water | Environmentally benign, readily available | rsc.org |

| Solvent-Free Conditions | Sonication with ionic liquid catalyst | Reduced waste, faster reaction rates | nih.gov |

| Reusable Catalysts | Magnetic nanoparticle-supported catalyst | Easy separation and reuse, reduced catalyst waste | nih.govbiolmolchem.com |

This table is interactive and can be sorted by clicking on the column headers.

By integrating these green chemistry principles into the synthetic design, the production of this compound and its derivatives can be made more sustainable and environmentally responsible.

Stereoselective Synthesis and Kinetic Resolution of Chiral Benzoxazole Derivatives

The introduction of chirality into the benzoxazole scaffold is a critical step in the development of new therapeutics and functional materials. Stereoselective synthesis and kinetic resolution represent two powerful strategies to obtain enantiomerically pure or enriched chiral benzoxazole derivatives. These methods often rely on the use of chiral catalysts, auxiliaries, or resolving agents to control the three-dimensional arrangement of atoms in the target molecule.

Stereoselective Synthesis

Stereoselective synthesis aims to create a specific stereoisomer of a chiral product from an achiral or racemic starting material. This can be achieved through various asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions, often facilitated by a chiral catalyst or auxiliary.

One prominent approach involves the use of chiral auxiliaries, which are optically active compounds that are temporarily incorporated into the substrate. wikipedia.orgsigmaaldrich.com The auxiliary directs the stereochemical course of a subsequent reaction before being removed, yielding the desired enantiomerically enriched product. wikipedia.orgsigmaaldrich.com For instance, chiral oxazolidinones have been widely employed in stereoselective aldol reactions to create two contiguous stereocenters with high diastereoselectivity. wikipedia.org Although not specific to this compound, this principle can be adapted to precursors of benzoxazoles to introduce chirality early in the synthetic sequence.

Another strategy is catalyst-controlled asymmetric synthesis, where a small amount of a chiral catalyst generates a large amount of a single enantiomer. For example, chiral vanadyl complexes have been used to catalyze the asymmetric 1,2-alkoxy-sulfenylation of benzoxazole-2-thiols with vinylarenes. acs.org This method introduces a chiral sulfide-containing side chain at the 2-position of the benzoxazole ring with good to excellent enantioselectivity. acs.org The reaction proceeds via a radical-type mechanism where the chiral catalyst environment dictates the stereochemical outcome of the addition to the double bond. acs.org

Kinetic Resolution

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer.

Acylative kinetic resolution has proven effective for a variety of N-heterocycles, including derivatives structurally related to benzoxazoles. nih.govresearchgate.net In this method, a racemic amine is acylated using a chiral acylating agent in the presence of a suitable base. The two enantiomers of the amine react at different rates, allowing for their separation. For example, the kinetic resolution of racemic 6-substituted 3-methyl-3,4-dihydro-2H- nih.govambeed.combenzoxazines has been successfully achieved using chiral acyl chlorides like (S)-naproxen chloride and N-tosyl-(S)-proline chloride. researchgate.net The efficiency of the resolution is influenced by the choice of solvent and base, with the highest diastereoselectivity often observed in non-polar solvents like benzene with tertiary amine bases. researchgate.net

A notable development in this area is the use of chiral acyl hydroxamate reagents, which can achieve highly selective kinetic resolutions of N-heterocycles. nih.gov These reagents are derived from readily available chiral sources like (S)-mandelic acid and have demonstrated good selectivity factors for a range of substrates. nih.gov

More recently, photocatalytic methods have emerged for the kinetic resolution of heterocyclic compounds. nih.gov A chiral benzophenone catalyst, upon photoexcitation, can selectively abstract a hydrogen atom from one enantiomer of a racemic mixture at a much faster rate than the other. This process, coupled with a subsequent oxidation reaction, allows for the isolation of the unreacted enantiomer in high enantiomeric excess. nih.gov This technique has been successfully applied to the kinetic resolution of chiral heterocyclic lactams. nih.gov

The table below summarizes findings from kinetic resolution studies on benzoxazole-related structures, highlighting the resolving agents and the stereoselectivity achieved.

| Racemic Substrate | Chiral Resolving Agent/Catalyst | Product/Recovered Substrate | Selectivity (s) / Enantiomeric Excess (ee) |

| 3-Benzylmorpholine | Chiral hydroxamic acid | Recovered Starting Material | s = 29 |

| 2-Substituted Piperidines | (S)-Mandelic acid derived reagent | Recovered Starting Material | s = 12-27 |

| 3,4-Dihydro-3-methyl-2H- nih.govambeed.combenzoxazine | (S)-(+)-Naproxen acyl chloride | (S)-enantiomer | >99% ee |

| Heterocyclic Lactams | Chiral benzophenone photocatalyst | Recovered Starting Material | 90–99% ee |

While direct stereoselective synthesis or kinetic resolution methods for this compound are not extensively documented, the principles and methodologies applied to analogous benzoxazole derivatives and other N-heterocycles provide a solid foundation for the development of synthetic routes to its chiral analogs. The choice of strategy would depend on the desired location of the stereocenter and the availability of suitable chiral precursors or catalysts.

Chemical Transformations and Derivatization of 7 Bromo 1,2 Benzoxazol 5 Ol

Modification of the 5-Hydroxyl Group in 7-Bromo-1,2-benzoxazol-5-ol

The hydroxyl group at the 5-position of the benzoxazole (B165842) ring is a key site for chemical modification, offering a straightforward route to new analogues through reactions such as esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The nucleophilic character of the 5-hydroxyl group readily permits esterification and etherification reactions. These transformations are fundamental in altering the molecule's polarity, solubility, and potential biological interactions.

Esterification can be achieved by reacting this compound with various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to facilitate the reaction.

Etherification is commonly carried out by treating the compound with alkyl halides or other alkylating agents in the presence of a base. For instance, reaction with methyl iodide in the presence of a base like sodium hydride results in the formation of the corresponding 5-methoxy derivative. google.com

A summary of representative esterification and etherification reactions is presented in the interactive table below.

| Reaction Type | Reagent | Product |

| Esterification | Acetyl chloride | 7-Bromo-1,2-benzoxazol-5-yl acetate |

| Etherification | Methyl iodide | 7-Bromo-5-methoxy-1,2-benzoxazole |

| Etherification | Benzyl bromide | 7-Bromo-5-(benzyloxy)-1,2-benzoxazole |

Oxidation Reactions and Product Characterization

Oxidation of the 5-hydroxyl group can lead to the formation of quinone-like structures. The specific products formed are dependent on the oxidizing agent and reaction conditions employed. Characterization of these oxidation products is crucial and is typically accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm the structural changes.

Reactions at the 7-Bromo Position for Further Functionalization

The bromine atom at the 7-position serves as a versatile handle for introducing a wide array of functional groups through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While simple aryl halides are generally resistant to nucleophilic attack, the reactivity of this compound can be enhanced, particularly when the benzoxazole ring is activated by electron-withdrawing groups. libretexts.org Nucleophilic aromatic substitution (SNAr) reactions provide a pathway to replace the bromo substituent with other functionalities. The mechanism typically involves the addition of a nucleophile to the aromatic ring, forming a negatively charged Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity. libretexts.org

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. chemrxiv.org The success of these reactions is often influenced by the solvent, with polar aprotic solvents generally favoring the reaction. chemrxiv.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the 7-position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the this compound with a boronic acid or its ester. nih.govmdpi.com This method is widely used to introduce aryl or heteroaryl substituents. nih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base in a suitable solvent system. nih.govmdpi.com The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields. nih.govbeilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the this compound and a terminal alkyne. wikipedia.orgresearchgate.net This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org It provides a direct route to alkynyl-substituted benzoxazoles. The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl. wikipedia.org

The following table summarizes key aspects of these cross-coupling reactions.

| Reaction | Catalyst System | Coupling Partner | Product Type |

| Suzuki-Miyaura | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Boronic acid or ester | Aryl- or heteroaryl-substituted benzoxazole |

| Sonogashira | Palladium catalyst, Copper(I) co-catalyst, Base | Terminal alkyne | Alkynyl-substituted benzoxazole |

Diversification Strategies of the Benzoxazole Ring System

The benzoxazole ring itself, being an aromatic heterocycle, possesses reactive sites that allow for further functionalization. globalresearchonline.net Electrophilic substitution reactions are a common strategy for introducing substituents onto the benzene (B151609) portion of the ring system. globalresearchonline.net The positions of substitution are influenced by the existing substituents on the ring.

Furthermore, multicomponent reactions (MCRs) offer an efficient approach to generate highly diverse and complex molecules from simple starting materials in a single step. researchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for creating libraries of compounds with varied functional groups. researchgate.net These strategies can be applied to derivatives of this compound to rapidly expand the chemical space around this scaffold.

Heterocyclic Annulation and Fusion Approaches

While specific examples of heterocyclic annulation and fusion starting directly from this compound are not extensively documented, the general principles of benzoxazole chemistry allow for the exploration of such transformations. The phenolic hydroxyl group and the adjacent aromatic protons are potential handles for building additional heterocyclic rings.

One conceptual approach involves the functionalization of the phenol, followed by cyclization. For instance, the introduction of a suitable ortho-substituent to the hydroxyl group could facilitate an intramolecular cyclization to form a new fused ring system.

Furthermore, the synthesis of benzoxazole derivatives often involves the condensation of ortho-aminophenols with various reagents. researchgate.netacs.org This principle can be applied in reverse, where the benzoxazole ring is cleaved and reformed to incorporate new structural motifs, although this is a less common strategy for derivatization.

The development of novel catalytic systems, such as Brønsted acidic ionic liquids, has provided efficient and solvent-free conditions for the synthesis of benzoxazoles, which could potentially be adapted for fusion reactions involving pre-functionalized this compound derivatives. acs.org

Side Chain Elongation and Functional Group Interconversions

The hydroxyl and bromo substituents on the this compound scaffold are prime targets for side chain elongation and a variety of functional group interconversions. These transformations are crucial for modifying the molecule's physicochemical properties and for introducing new functionalities for further derivatization.

Reactions at the 5-hydroxyl group:

The phenolic hydroxyl group can undergo several standard reactions. Etherification, by reaction with alkyl halides or other electrophiles under basic conditions, can introduce a variety of side chains. For instance, reaction with propargyl bromide could introduce a terminal alkyne, a versatile functional group for click chemistry.

Esterification of the hydroxyl group is another common transformation, which can be achieved using acyl chlorides or carboxylic anhydrides. This allows for the introduction of a wide range of acyl groups.

Reactions at the 7-bromo position:

The bromine atom at the 7-position is amenable to a range of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst can introduce aryl or heteroaryl substituents at the 7-position.

Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to append vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes, also palladium-catalyzed, introduces alkynyl side chains.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the 7-position.

These cross-coupling reactions significantly expand the structural diversity of derivatives that can be synthesized from this compound.

The following table summarizes some potential derivatization reactions for this compound based on the known reactivity of related compounds.

| Starting Material | Reagent(s) and Conditions | Product | Transformation Type |

| This compound | Alkyl halide, Base (e.g., K₂CO₃) | 7-Bromo-5-alkoxy-1,2-benzoxazole | O-Alkylation |

| This compound | Acyl chloride, Base (e.g., Pyridine) | 7-Bromo-1,2-benzoxazol-5-yl acetate | O-Acylation |

| This compound | Arylboronic acid, Pd catalyst, Base | 7-Aryl-1,2-benzoxazol-5-ol | Suzuki Coupling |

| This compound | Alkene, Pd catalyst, Base | 7-Vinyl-1,2-benzoxazol-5-ol | Heck Coupling |

| This compound | Terminal alkyne, Pd/Cu catalyst, Base | 7-Alkynyl-1,2-benzoxazol-5-ol | Sonogashira Coupling |

| This compound | Amine, Pd catalyst, Base | 7-Amino-1,2-benzoxazol-5-ol | Buchwald-Hartwig Amination |

Spectroscopic and Advanced Analytical Characterization of 7 Bromo 1,2 Benzoxazol 5 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 7-Bromo-1,2-benzoxazol-5-ol and its derivatives, a combination of one-dimensional and two-dimensional NMR experiments is utilized for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the context of benzoxazole (B165842) derivatives, the chemical shifts (δ) of the aromatic protons are particularly informative. For instance, in a related compound, 5-bromo-1,2-benzisoxazole, the aromatic protons appear as a multiplet in the region of δ 7.32 ppm. scispace.com The presence of substituents on the benzoxazole ring system significantly influences the chemical shifts of the remaining protons, allowing for the determination of substitution patterns. For example, the introduction of a nitro group, as seen in 5-nitro-2-(4-nitrobenzyl) benzoxazole, results in distinct signals for the aromatic protons. nih.govesisresearch.org The coupling constants (J) between adjacent protons further aid in assigning their relative positions on the aromatic ring.

Table 1: Representative ¹H-NMR Data for Benzoxazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 5-Bromo-1,2-benzisoxazole | DMSO-d₆ | 8.50 (s, 1H), 7.32 (m, 3H) scispace.com |

| 7-Methoxy-1,2-benzisoxazole | DMSO-d₆ | 8.47 (s, 1H), 7.15 (m, 1H), 6.75 (m, 2H), 3.78 (s, 3H, OCH₃) scispace.com |

| 6-Hydroxy-1,2-benzisoxazole | DMSO-d₆ | 8.44 (s, 1H), 7.20 (m, 1H), 6.80 (m, 2H), 4.65 (s, 1H, OH) scispace.com |

| 1-(2-Phenyl-1,3-benzoxazol-5-yl)-3-(pyridin-4-ylmethyl)urea | DMSO-d₆ | 8.92 (s, 1H), 8.50–8.55 (m, 2H), 8.14–8.23 (m, 2H), 7.96 (d, J = 2.0 Hz, 1H), 7.57–7.69 (m, 4H), 7.30–7.37 (m, 3H), 6.80 (t, J = 5.9 Hz, 1H), 4.36 (d, J = 6.3 Hz, 2H) jst.go.jp |

Note: Data presented is for illustrative purposes based on related structures. Actual values for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. In benzoxazole systems, the carbon atoms of the fused benzene (B151609) and oxazole (B20620) rings resonate at characteristic chemical shifts. For example, in 5-bromo-1,2-benzisoxazole, the carbon signals appear at δ 162.4, 142.5, 134.2, 124.6, 122.1, 122.1, and 112.4 ppm in DMSO-d₆. scispace.com The signals for carbons attached to heteroatoms (oxygen and nitrogen) and the bromine atom are typically found at specific regions of the spectrum, aiding in the complete assignment of the carbon skeleton.

Table 2: Representative ¹³C-NMR Data for Benzoxazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-Bromo-1,2-benzisoxazole | DMSO-d₆ | 162.4, 142.5, 134.2, 124.6, 122.1, 122.1, 112.4 scispace.com |

| 7-Methoxy-1,2-benzisoxazole | DMSO-d₆ | 152.1, 148.8, 145.3, 134.6, 128.1, 124.9, 117.1, 58.9 scispace.com |

| 6-Hydroxy-1,2-benzisoxazole | DMSO-d₆ | 156.1, 152.1, 148.8, 135.3, 128.1, 125.7, 118.4 scispace.com |

| 1-(2-Phenyl-1,3-benzoxazol-5-yl)-3-(pyridin-4-ylmethyl)urea | DMSO-d₆ | 162.6, 155.5, 149.5, 149.5, 145.3, 141.8, 137.7, 131.8, 129.2, 127.1, 126.5, 121.9, 116.6, 110.5, 108.4, 41.9 jst.go.jp |

Note: Data presented is for illustrative purposes based on related structures. Actual values for this compound may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other. This is crucial for confirming the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, HMBC can be used to confirm the connectivity between the benzoxazole core and any substituent groups.

The combined application of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound and its derivatives. ipb.pt

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide valuable structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, allowing for the confirmation of its elemental composition. The presence of a bromine atom is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). libretexts.org

The fragmentation pattern observed in the mass spectrum provides clues about the compound's structure. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. For benzoxazole derivatives, fragmentation may involve the cleavage of the oxazole ring or the loss of substituents from the benzene ring. libretexts.org For example, a related compound, 5-bromo-1,2-benzisoxazole, shows a molecular ion peak at m/z 196 and 198, corresponding to the two bromine isotopes. scispace.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 212.9420, 214.9399 |

| [M+H]⁺ | 213.9498, 215.9479 |

| [M+Na]⁺ | 235.9318, 237.9299 |

Note: These are predicted values. Experimental values would be obtained from HRMS analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra provide a "fingerprint" of the functional groups present in the molecule.

For this compound, characteristic IR absorption bands would be expected for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

N-H stretch: If the oxazole ring exists in a tautomeric form, an N-H stretching vibration may be observed.

C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.

C=N and C=C stretching: Strong absorptions in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region.

C-Br stretching: Typically observed in the lower frequency region of the spectrum.

Raman spectroscopy can provide complementary information, particularly for symmetric vibrations that may be weak or absent in the IR spectrum. The vibrational wavenumbers can be examined theoretically using computational methods to aid in the assignment of normal modes. nih.govesisresearch.org

Table 4: General IR and Raman Vibrational Assignments for Benzoxazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3200-3600 |

| Aromatic C-H Stretch | 3000-3100 |

| C=N Stretch | 1600-1650 |

| Aromatic C=C Stretch | 1450-1600 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1070 |

| C-Br Stretch | 500-600 |

Note: These are general ranges and the exact positions of the bands will depend on the specific substitution pattern and molecular environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique would definitively establish the substitution pattern on the benzoxazole ring and the conformation of the molecule in the solid state. It can also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the crystal packing. The crystal structure of related benzoxazole derivatives has been determined using this method, providing valuable insights into their solid-state conformations. grafiati.comresearchgate.net For instance, the crystal structure of 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazole-5-ol has been determined by X-ray diffraction. grafiati.com

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools in the synthesis and characterization of benzoxazole derivatives, including this compound. These methods are crucial for monitoring the progress of chemical reactions, assessing the purity of the final products, and for the isolation of target compounds from reaction mixtures. The primary chromatographic techniques employed for these purposes are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Thin-Layer Chromatography (TLC)

TLC is a widely used, rapid, and cost-effective analytical technique for determining the composition of a mixture and the purity of a compound. uvic.ca It is particularly useful for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products. umich.edu For benzoxazole derivatives, TLC is typically performed on commercially available plates coated with silica (B1680970) gel, a polar adsorbent suitable for separating compounds of low to medium polarity. uvic.caumich.edu

The choice of the mobile phase (eluent) is critical for achieving good separation. A common solvent system used for the analysis of benzoxazole derivatives is a mixture of dichloromethane (B109758) (CH2Cl2) and hexane (B92381). For instance, a 1:1 mixture of CH2Cl2 and hexane has been successfully used to determine the retention factor (Rf) values for various 2-substituted-1,3-benzoxazoles. arabjchem.org The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, helps in identifying compounds and assessing their polarity. uvic.ca Visualization of the separated spots on the TLC plate is often achieved under UV light, especially if the compounds are fluorescent. ajol.info

Table 1: TLC Conditions for Analysis of Benzoxazole Derivatives

| Parameter | Description | Source |

| Stationary Phase | Silica gel plates (e.g., E-Merck Kieselgel 60 F254) | arabjchem.org |

| Mobile Phase | Dichloromethane:Hexane (1:1) | arabjchem.org |

| Visualization | UV light (254 nm) | ajol.info |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of purity and for the isolation of benzoxazole derivatives. jbarbiomed.com It offers higher resolution, sensitivity, and reproducibility compared to TLC. The purity of final compounds is often verified by HPLC, with analytical systems equipped with UV detectors being common. nih.gov

The choice of the stationary phase (column) and mobile phase is tailored to the specific properties of the benzoxazole derivative being analyzed. Both normal-phase and reversed-phase chromatography can be employed. In reversed-phase HPLC, which is more common, a nonpolar stationary phase (like C18 or C4) is used with a polar mobile phase. nih.gov

For example, the purity of certain 2-aryl benzoxazole derivatives has been determined using a C18 or C4 column. nih.gov A typical mobile phase consists of a gradient system, starting with a high concentration of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid - TFA) and gradually increasing the concentration of an organic solvent like acetonitrile. nih.gov This gradient elution allows for the separation of compounds with a wide range of polarities. The retention time (tR), the time it takes for a compound to elute from the column, is a characteristic parameter used for identification and purity assessment. nih.gov

In some applications, HPLC is coupled with a mass spectrometer (LC-MS), providing not only retention data but also mass information, which is invaluable for structural confirmation of the isolated derivatives. nih.gov Furthermore, derivatization with reagents like sodium benzoxazole-2-sulfonate can be used to introduce a fluorescent tag to amines and amino acids, enabling their sensitive detection by HPLC with a fluorescence detector. ajol.infotandfonline.com

Table 2: HPLC Conditions for Purity Assessment of Benzoxazole Derivatives

| Parameter | Description | Source |

| Columns | Waters XBridge C18 (5 µm, 50 x 4.6 mm); C4 Interchrom UPTISPHERE | nih.gov |

| Mobile Phase | A: H2O/TFA (100:0.1); B: CH3CN/H2O | nih.gov |

| Detection | UV at 254 nm and 215 nm | nih.gov |

| Flow Rate | 2 ml/min | nih.gov |

Computational and Theoretical Investigations of 7 Bromo 1,2 Benzoxazol 5 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, providing a deep understanding of structure and reactivity. For derivatives of benzoxazole (B165842), DFT calculations are instrumental in rationalizing their chemical behavior. esisresearch.org

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of atoms, corresponding to the equilibrium geometry. For benzoxazole derivatives, this process involves optimizing bond lengths, bond angles, and dihedral angles to achieve a stable conformation. esisresearch.orgnih.gov

For instance, in a computational study of a related brominated benzoxazole, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA), geometry optimization was performed using the B3LYP functional with the 6-311++G(d,p) basis set. esisresearch.orgresearchgate.net The optimized geometry reveals the planarity of the benzoxazole ring system and the relative orientations of the substituent groups. This foundational analysis is critical, as the molecular conformation dictates its steric and electronic properties.

Table 1: Representative Optimized Geometrical Parameters for a Brominated Benzoxazole Derivative (NBBPA)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.924 | ||

| C=O | 1.229 | ||

| N-H | 1.011 | C-N-H: 116.5 | |

| Phenyl Ring Dihedral | 58.7 |

Note: Data is for the analogous compound N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) as a representative example. esisresearch.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.comnih.gov

For benzoxazole derivatives, FMO analysis helps to identify the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks. In the case of the representative NBBPA molecule, the HOMO is primarily located on the phenylacetamide moiety, while the LUMO is distributed over the benzoxazole ring and the bromophenyl group. This distribution suggests that the phenylacetamide part is the primary electron donor, while the benzoxazole core is the electron acceptor. A smaller HOMO-LUMO gap generally implies higher reactivity. esisresearch.orgresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Brominated Benzoxazole (NBBPA)

| Parameter | Energy (eV) |

| HOMO | -6.24 |

| LUMO | -1.89 |

| Energy Gap (ΔE) | 4.35 |

Note: Data is for the analogous compound N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) as a representative example. esisresearch.orgresearchgate.net

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. The EPS map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral potential. tandfonline.comfrontiersin.org

For a molecule like 7-Bromo-1,2-benzoxazol-5-ol, an EPS map would likely show negative potential around the oxygen atoms of the hydroxyl and oxazole (B20620) groups, as well as the nitrogen atom, indicating these as sites for hydrogen bonding and electrophilic interactions. Positive potential would be expected around the hydroxyl proton and the hydrogen atoms of the benzene (B151609) ring.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are standard practice. esisresearch.orgresearchgate.net

For the representative NBBPA molecule, the calculated ¹H and ¹³C NMR chemical shifts, after referencing to a standard like Tetramethylsilane (TMS), show good correlation with experimental values. Similarly, the calculated IR vibrational frequencies, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, can be used to assign the vibrational modes observed in the experimental spectrum. For instance, characteristic peaks such as the C=O stretching, N-H bending, and C-Br stretching vibrations can be identified. esisresearch.orgresearchgate.net

Table 3: Representative Predicted and Experimental Spectroscopic Data for a Brominated Benzoxazole Derivative (NBBPA)

| Spectroscopic Data | Calculated Value | Experimental Value |

| ¹H NMR (ppm, selected signals) | 7.2-8.5 | 7.1-8.4 |

| ¹³C NMR (ppm, selected signals) | 110-165 | 111-163 |

| IR Frequency (cm⁻¹, C=O stretch) | 1685 | 1670 |

| IR Frequency (cm⁻¹, N-H bend) | 1530 | 1541 |

Note: Data is for the analogous compound N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA) as a representative example. esisresearch.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal conformational changes, flexibility, and interactions with the surrounding environment, such as solvent molecules. esisresearch.orgresearchgate.net

For this compound, MD simulations in a solvent like water would be crucial to understand how the solvent molecules arrange around the solute and how they mediate its interactions. Such simulations can provide insights into the stability of the compound in aqueous solution and its propensity to form hydrogen bonds. In the study of the analogous NBBPA, MD simulations were used to investigate its interaction with water, which is important for understanding its behavior in biological systems. esisresearch.orgresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Biological Systems

To study the behavior of a molecule within a large biological system, such as an enzyme's active site, a full quantum mechanical treatment is computationally prohibitive. Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide an elegant solution to this problem. In a QM/MM simulation, the region of primary interest, such as the substrate and the key amino acid residues in an enzyme's active site, is treated with a high-level QM method. The rest of the system, including the bulk of the protein and the surrounding solvent, is described using a less computationally expensive MM force field. researchgate.net

For this compound, if it were to be investigated as an inhibitor of a specific enzyme, a QM/MM approach would be the method of choice. This would allow for a detailed study of the binding mode, the non-covalent interactions (like hydrogen bonds and halogen bonds) between the inhibitor and the protein, and even the mechanism of any potential covalent bond formation. While specific QM/MM studies on this compound are not yet available in the literature, this approach holds significant promise for elucidating its mechanism of action in a biological context.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. ekb.egbldpharm.com These models are built by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's topology, geometry, and electronic nature. By applying statistical methods like multiple linear regression or machine learning algorithms, a predictive model is generated. unimas.my

For this compound, a QSPR study could predict a variety of its properties, such as solubility, boiling point, or partition coefficient, even before its synthesis and experimental characterization. bldpharm.comorientjchem.org This predictive capability is crucial for prioritizing candidates in early-stage research.

As of the latest literature review, specific QSPR models dedicated exclusively to this compound have not been published. However, the general approach to developing such a model would involve the following steps:

Dataset Compilation: A series of benzoxazole derivatives with experimentally determined values for a specific property would be collected.

Descriptor Calculation: For each molecule in the series, including this compound, a wide range of molecular descriptors would be calculated using specialized software.

Model Development and Validation: A statistically robust model linking the descriptors to the property would be created and validated to ensure its predictive power.

An illustrative example of a data table that would be used in a QSPR study for predicting a property like the octanol-water partition coefficient (LogP) for a series of benzoxazole derivatives is presented below.

Illustrative QSPR Data Table for Benzoxazole Derivatives

| Compound | Experimental LogP | Molecular Weight | Surface Area (Ų) | Number of H-Bond Donors |

|---|---|---|---|---|

| This compound | Value to be Predicted | 214.03 | Calculated Value | Calculated Value |

| Derivative 1 | Experimental Value | Calculated Value | Calculated Value | Calculated Value |

| Derivative 2 | Experimental Value | Calculated Value | Calculated Value | Calculated Value |

| Derivative 3 | Experimental Value | Calculated Value | Calculated Value | Calculated Value |

Note: This table is for illustrative purposes only. The values for derivatives and the calculated descriptors for the target compound would be determined in an actual study.

In Silico Predictions of Molecular Interactions (e.g., Protein-Ligand Docking)

In silico molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target molecule, typically a protein receptor. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

A comprehensive search of scientific literature indicates that specific protein-ligand docking studies for this compound have not been reported. However, the benzoxazole scaffold is known to interact with various biological targets. For instance, different benzoxazole derivatives have been investigated as inhibitors of enzymes such as DNA gyrase, protein kinases, and β-secretase. researchgate.net

A hypothetical docking study of this compound against a potential protein target would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energetically minimized. The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to place the ligand into the binding site of the protein in multiple possible conformations and orientations.

Analysis of Results: The resulting poses would be scored based on their binding affinity, and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) would be analyzed to understand the basis of binding.

Below is an illustrative table representing hypothetical docking results of this compound against several protein targets known to be modulated by benzoxazole derivatives.

Illustrative Molecular Docking Results for this compound

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| DNA Gyrase B | e.g., 5L3J | Hypothetical Value | Hypothetical Residues |

| Mitogen-activated protein kinase | e.g., 1PME | Hypothetical Value | Hypothetical Residues |

| β-secretase (BACE1) | e.g., 2ZHV | Hypothetical Value | Hypothetical Residues |

Note: This table is for illustrative purposes only to demonstrate how data from a molecular docking study would be presented. No such experimental or computational data for this compound is currently available in the public domain.

Mechanistic Studies of Biological Activities Associated with Benzoxazole Scaffolds

Molecular Target Identification and Validation within Cellular Pathways

The foundational step in understanding the mechanism of action of any bioactive compound is the identification and validation of its molecular targets. For 7-Bromo-1,2-benzoxazol-5-ol, this would involve a series of screening and validation studies.

Enzyme Inhibition Mechanisms (e.g., DprE1, GyrB, ParE, NAMPT)

Given that various benzoxazole (B165842) derivatives have been identified as enzyme inhibitors, a primary research avenue would be to screen this compound against a panel of clinically relevant enzymes. For instance, enzymes such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), DNA gyrase subunit B (GyrB), and topoisomerase IV subunit E (ParE) are crucial targets in antibacterial drug discovery. Nicotinamide phosphoribosyltransferase (NAMPT) is another key enzyme involved in cancer metabolism that has been targeted by heterocyclic compounds.

Future studies would need to determine if this compound exhibits inhibitory activity against these or other enzymes and, if so, to characterize the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive).

Receptor Agonism and Antagonism (e.g., Estrogen Receptor Beta)

Benzoxazole-containing compounds have also been shown to interact with various cellular receptors. For example, certain derivatives have been investigated as agonists or antagonists of nuclear receptors like the estrogen receptor beta (ERβ), which is implicated in the pathology of several cancers and inflammatory diseases. Investigating the binding affinity of this compound to ERβ and other receptors would be a crucial step in defining its pharmacological profile.

Modulation of Signal Transduction Pathways (e.g., NAD+ salvage pathway)

Beyond direct enzyme or receptor interaction, bioactive molecules can exert their effects by modulating complex signal transduction pathways. The NAD+ salvage pathway, which is critical for cellular energy homeostasis and is often dysregulated in cancer and metabolic diseases, represents a potential area of investigation. Future research should explore whether this compound can alter the levels of key metabolites or the activity of signaling proteins within this and other cellular pathways.

In Vitro Mechanistic Investigations Using Cellular and Biochemical Assays

Once potential molecular targets or affected pathways are identified, a battery of in vitro assays is required to confirm and quantify these interactions.

Cellular Assays for Functional Pathway Modulation

Cell-based assays are essential to understand the functional consequences of a compound's activity within a biological context. For this compound, such assays would involve treating relevant cell lines (e.g., bacterial, cancer, or normal cell lines) and measuring downstream effects. This could include reporter gene assays to assess the activation or repression of specific transcription factors, measurements of second messenger levels, or analysis of post-translational modifications of key signaling proteins.

Binding Affinity and Kinetic Studies with Isolated Molecular Targets

To definitively prove a direct interaction with a molecular target, biochemical assays using the isolated and purified target (e.g., an enzyme or receptor) are necessary. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays would be employed to determine the binding affinity (Kd) and kinetics (kon/koff rates) of this compound to its putative target. These studies provide quantitative data that are critical for understanding the potency and specificity of the compound.

Mechanistic Insights into Antimicrobial and Antifungal Activity

Benzoxazole scaffolds exhibit a broad spectrum of antimicrobial and antifungal activities through various mechanisms of action. nih.govnih.gov These compounds can disrupt fungal membrane integrity, interfere with essential enzymatic processes, and affect cellular respiration. Many benzoxazole derivatives have shown potent activity against a range of pathogens, including Candida species and various plant pathogenic fungi. nih.govmdpi.com

The antimicrobial and antifungal efficacy of benzoxazole derivatives is often attributed to a pleiotropic mode of action, meaning they affect multiple targets within the fungal or bacterial cell. nih.govsemanticscholar.org One primary target is the cell membrane. Benzoxazoles can interact with and permeate the fungal membrane, a mechanism similar to that of the antifungal drug Amphotericin B. nih.govsemanticscholar.org This disruption of the membrane leads to cell death.

Furthermore, studies have shown that these compounds can perturb the total sterol content in fungal cells, which is crucial for maintaining membrane fluidity and function. nih.govsemanticscholar.org They have also been found to inhibit the efflux of certain substances from the cell, indicating an impact on membrane transport processes. nih.govsemanticscholar.org Some benzoxazole derivatives also affect mitochondrial respiration, a vital process for cellular energy production. nih.govsemanticscholar.org

In silico studies have suggested that the antifungal activity of some benzoxazole derivatives could be due to the inhibition of enzymes like HSP90 and aldehyde dehydrogenase. scilit.comnih.gov The structure-activity relationship of these compounds indicates that the presence and position of electron-withdrawing or electron-releasing groups on the benzoxazole scaffold can significantly influence their antimicrobial and antiproliferative effects. researchgate.net

Table 1: Antifungal Activity of Selected Benzoxazole Derivatives

| Compound | Target Organism | Mechanism of Action | Reference |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) | Candida albicans | Perturbation of total sterol content | nih.gov |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(3,4-dichlorophenyl)ethanol (8h) | Candida albicans | Inhibition of Rho123 efflux | nih.gov |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanol (8c) | Candida albicans | Affects mitochondrial respiration | nih.gov |

| Compound 1 (a benzoxazole derivative) | Candida krusei | Acts on the plasma membrane; predicted to inhibit HSP90 and aldehyde dehydrogenase | scilit.comnih.gov |

| 2-(phenoxymethyl)benzo[d]oxazole derivatives | Various phytopathogenic fungi | Docking studies suggest interaction with lipid transfer protein sec14p | nih.gov |

Mechanistic Insights into Anticancer Activity and Cytotoxicity

The anticancer and cytotoxic properties of benzoxazole scaffolds are attributed to a diverse range of mechanisms that target various aspects of cancer cell proliferation and survival. These mechanisms include the induction of apoptosis, generation of reactive oxygen species (ROS), causation of DNA damage, and inhibition of key enzymes and signaling pathways involved in tumor growth and angiogenesis. mpu.edu.monih.govrsc.org

Several benzoxazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the mitochondrial pathway. frontiersin.org This is often achieved by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis. frontiersin.org Furthermore, some of these compounds can elevate the levels of ROS within cancer cells, which can lead to oxidative stress and subsequently trigger apoptosis and cause DNA damage. mpu.edu.monih.gov

Benzoxazole derivatives have also been found to target specific enzymes and proteins that are crucial for cancer cell survival and proliferation. For instance, some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. rsc.orgnih.gov Others have been identified as inhibitors of the PI3K/mTOR pathway, which is frequently overactive in many cancers and promotes cell growth and survival. frontiersin.org Inhibition of topoisomerases I and II, enzymes that are essential for DNA replication and repair, as well as disruption of tubulin polymerization, which is necessary for cell division, are other reported mechanisms. frontiersin.org

Some benzoxazole analogues, structurally similar to the anticancer prodrug Phortress, are believed to exert their anticancer effects through the induction of cytochrome P450 CYP1A1 gene expression via the aryl hydrocarbon receptor (AhR). nih.gov

Table 2: Anticancer Mechanisms of Selected Benzoxazole Derivatives

| Compound/Derivative Series | Cancer Cell Line(s) | Mechanism of Action | Reference |

| 2H-benzo[b] nih.govmpu.edu.mooxazin-3(4H)-one linked 1,2,3-triazoles | A549 (lung) | Induce apoptosis, elevate ROS, cause DNA damage, induce autophagy | mpu.edu.monih.gov |

| Novel benzoxazole derivatives | HepG2 (liver), MCF-7 (breast) | Inhibit VEGFR-2 | nih.gov |

| 1,4-benzoxazinone scaffold-based compound | HeLa (cervical), A549 (lung) | PI3K/mTOR inhibitor | frontiersin.org |

| 1,2,3-triazole-linked ciprofloxacin-chalcones | HCT116 (colorectal) | Inhibit topoisomerase I, topoisomerase II, and tubulin polymerization | frontiersin.org |

| Phortress analogues (benzoxazole-based) | Various cancer cell lines | Induce CYP1A1 gene expression | nih.gov |

Mechanistic Insights into Anti-inflammatory and Antioxidant Activities

Benzoxazole derivatives have demonstrated notable anti-inflammatory and antioxidant properties through various molecular mechanisms. Their anti-inflammatory effects are often linked to the inhibition of key enzymes in the inflammatory cascade, while their antioxidant activity stems from their ability to scavenge free radicals.

Certain benzoxazole derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govacs.org The COX-2 enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

Another identified mechanism for the anti-inflammatory activity of benzoxazole derivatives is the inhibition of Myeloid differentiation protein 2 (MD2). nih.gov MD2 is a crucial component of the Toll-like receptor 4 (TLR4) complex, which plays a significant role in the innate immune response and the inflammatory process triggered by lipopolysaccharides (LPS). nih.gov By binding to MD2, these compounds can competitively inhibit the activation of this inflammatory pathway. nih.gov

The antioxidant potential of benzoxazole derivatives is often evaluated by their ability to scavenge synthetic free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net This activity indicates their potential to neutralize harmful reactive oxygen species in biological systems, which are implicated in a variety of diseases and the aging process. The structural features of these compounds, such as the presence of specific substituents, can significantly influence their antioxidant capacity. researchgate.net

Table 3: Anti-inflammatory and Antioxidant Mechanisms of Benzoxazole Derivatives

| Compound/Derivative Series | Biological Activity | Mechanism of Action | Reference |

| 2-(2-Arylphenyl)benzoxazoles | Anti-inflammatory | Selective inhibition of COX-2 | nih.govacs.org |

| Benzoxazolone derivatives | Anti-inflammatory | Inhibition of Myeloid differentiation protein 2 (MD2) | nih.gov |

| 3-substituted piperazinomethyl derivatives of 2-benzoxalinones | Antioxidant | DPPH radical scavenging and ferrous ion-chelation | researchgate.net |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Influence of Bromine and Hydroxyl Substitutions on Benzoxazole (B165842) Bioactivity

The bioactivity of benzoxazole derivatives is significantly modulated by the nature and position of substituents on the core ring structure. The bromine atom at position 7 and the hydroxyl group at position 5 of the parent compound, 7-Bromo-1,2-benzoxazol-5-ol, are predicted to have a substantial impact on its biological profile.

The introduction of a bromine atom, a halogen, can influence a molecule's properties in several ways. Halogens can enhance lipophilicity, which may improve membrane permeability and cellular uptake. researchgate.net Furthermore, the presence of a bromine atom can lead to altered metabolic stability and can participate in halogen bonding, a specific type of non-covalent interaction that can influence ligand-protein binding. Research on related benzoxazole structures has shown that the introduction of a bromine atom can have a pronounced effect on cytotoxicity. For instance, introducing a bromine atom at position 7 of certain 3-(2-benzoxazol-5-yl)alanine derivatives was found to cause a significant increase in toxicity to the Human Dermal Fibroblast (HDF) cell line. nih.gov In another study, it was noted that a bromine atom at the meta-position of a substituted part of a benzoxazole molecule could improve its anti-proliferative activity against colon cancer cells. researchgate.net

The hydroxyl (-OH) group at position 5 is a key functional group that can act as both a hydrogen bond donor and acceptor. This capability is crucial for forming specific interactions with biological targets like enzymes and receptors. The increased polarity imparted by the hydroxyl group can also influence the solubility and pharmacokinetic properties of the compound. It has been observed in studies of benzoxazole metabolites that the presence of active groups like -OH, resulting from the hydrolysis of the oxazole (B20620) ring, can lead to increased cytotoxicity against both cancerous and non-cancerous cell lines. esisresearch.org

Positional Effects of Substituents on the Benzoxazole Core (Positions 2, 4, 6)

Structure-activity relationship studies on a wide range of benzoxazole derivatives have consistently demonstrated that the position of substituents on the heterocyclic ring is a critical determinant of biological activity. nih.gov

Position 2: This position is one of the most frequently modified sites in the development of benzoxazole-based therapeutic agents. nih.gov The substituent at position 2 has a profound influence on the antimicrobial and anticancer activities of many benzoxazole series. nih.govnih.gov For example, in a study of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with a substituted phenyl ring at position 2 showed varied antifungal activity dependent on the nature of the phenyl substituent. Electron-donating groups like methoxy (B1213986) and dimethylamino were found in active compounds, while only one active compound featured an electron-accepting fluorine group. nih.gov The type of substituent, whether it is a hydrocarbon, phenyl, or heterocyclic group, significantly impacts the biological outcome. nih.gov

Position 4 & 6: While position 2 is a primary focus, substitutions at other positions on the benzene (B151609) ring portion of the core are also important. In general electrophilic reactions, substitution on the benzoxazole ring often occurs at the C6-position. globalresearchonline.net In the synthesis of analgesic and anti-inflammatory 2-oxo-3H-benzoxazoles, derivatives bearing a 6-acyl substituent were reported to have higher activity. jocpr.com The presence of electron-withdrawing groups, such as chlorine or a nitro group, at the ortho- and para-positions of a phenyl substituent (which can be conceptually related to positions 4 and 6 of the core) has been shown to improve anti-proliferative activity. researchgate.net

The table below summarizes findings on how positional substitutions affect the bioactivity of the benzoxazole core based on various studies.

| Position | Type of Substituent | Observed Biological Effect | Reference Compound Series |

| 2 | Substituted Phenyl | Modulates antifungal and anticancer activity. Electron-donating groups on the phenyl ring can enhance activity. | 3-(2-benzoxazol-5-yl)alanine derivatives nih.gov |

| 2 | Heterocyclic Group (Azaaromatic) | Generally confers antifungal activity. | 3-(2-benzoxazol-5-yl)alanine derivatives nih.gov |

| 6 | Acyl Group | Potent analgesic and anti-inflammatory activity. | 6-acyl-2-oxo-3H-benzoxazoles jocpr.com |

| 7 | Bromine Atom | Causes a significant increase in toxicity to HDF cell lines. | 3-(2-benzoxazol-5-yl)alanine derivatives nih.gov |

| 7 | Methyl Group | Boosted antibacterial activity against E. coli. | 2-phenyl-1,3-benzoxazoles nih.gov |

Pharmacophore Modeling and Ligand Design Principles for Benzoxazole Derivatives

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This tool is instrumental in designing new ligands with improved potency and selectivity. nih.gov

For benzoxazole derivatives, pharmacophore models have been successfully generated to explain their anticancer and antimicrobial activities. nih.govbenthamdirect.com In the context of anticancer activity, distinct pharmacophore models have been developed for cytotoxic effects on cancerous (HeLa) versus non-cancerous (L929) cell lines, allowing for the identification of features that confer selective cytotoxicity. esisresearch.orgnih.gov

Key pharmacophoric features identified for bioactive benzoxazole derivatives often include:

Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen atoms within the benzoxazole ring can act as hydrogen bond acceptors, a crucial interaction for binding to many protein targets. benthamdirect.commdpi.com

Hydrogen Bond Donors (HBD): Substituents such as the hydroxyl group in this compound can serve as hydrogen bond donors. benthamdirect.com

Hydrophobic Features: The aromatic benzoxazole ring itself contributes to hydrophobic interactions, which are important for binding within hydrophobic pockets of target proteins. benthamdirect.commdpi.com

Aromatic Rings: The planar nature of the benzoxazole ring allows for π-π stacking and cation-π interactions with aromatic amino acid residues in a protein's active site. mdpi.com

In ligand design, these principles are applied to create novel derivatives. For example, a series of benzoxazole-benzamide conjugates were designed to meet the pharmacophoric requirements of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The design incorporated the benzoxazole ring to occupy the hinge region of the ATP binding site, a central aromatic ring, and other features to interact with key domains of the enzyme. nih.gov Similarly, for antimicrobial activity against DNA gyrase, pharmacophore analysis highlighted the importance of HBA, HBD, and hydrophobic features for inhibitory action. benthamdirect.com

Conformational Analysis and its Correlation with Biological Response